4-Pentyn-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ring-Opening Polymerization

One of the primary applications of 4-pentyn-1-ol lies in ring-opening polymerization (ROP) reactions. Due to its reactive alkyne group, 4-pentyn-1-ol can readily initiate the polymerization of cyclic monomers containing strained ring systems, such as cyclopropenes and norbornenes. This allows for the controlled synthesis of various functional polymers with specific properties, such as high molecular weight and unique chemical functionalities derived from the incorporated alkyne groups [].

Synthesis of Complex Molecules

4-Pentyn-1-ol serves as a valuable building block in the synthesis of more complex molecules due to its versatile functional groups. Its hydroxyl group allows for participation in various coupling reactions, while the alkyne functionality can undergo selective transformations like click chemistry and Sonogashira coupling [, ]. These reactions enable the incorporation of 4-pentyn-1-ol units into complex molecules with diverse applications, including pharmaceuticals, natural product analogs, and functional materials.

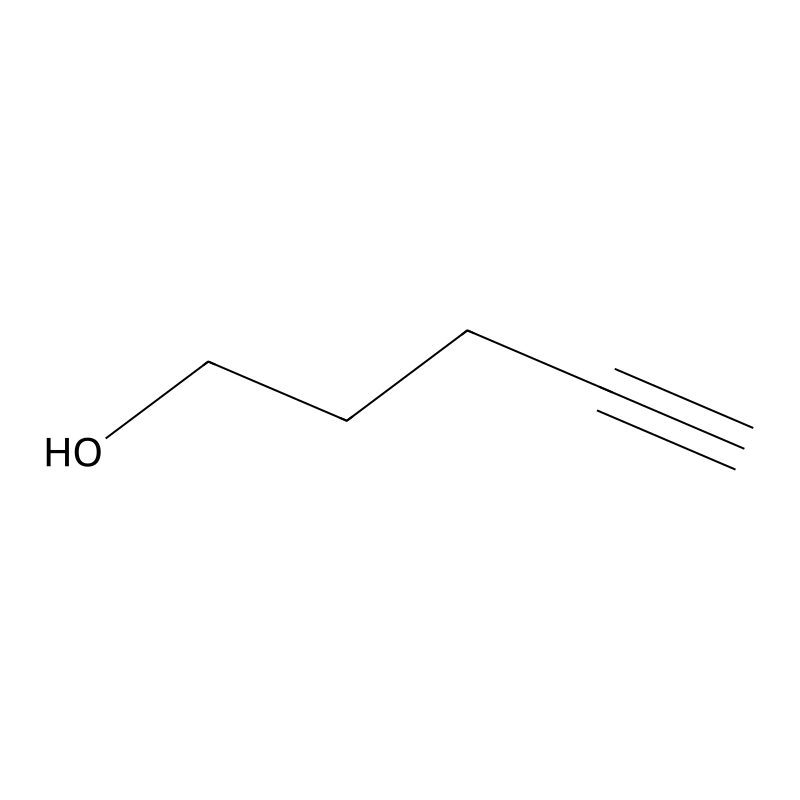

4-Pentyn-1-ol is a terminal alkyne alcohol with the molecular formula and a molecular weight of 84.12 g/mol. It is characterized as a clear yellow liquid and possesses a distinctive structure featuring a triple bond between the first and second carbon atoms, along with a hydroxyl group (-OH) at the terminal position. The compound is also known by various synonyms, including 4-Pentyne-1-ol, 1-Pentyn-5-ol, and 4-Pentin-1-ol .

This compound is utilized primarily as an initiator in ring-opening polymerization reactions and has shown potential in organic synthesis due to its reactive alkyne functionality .

- Cycloisomerization: The compound can participate in cycloisomerization reactions, where it rearranges to form cyclic structures under specific catalytic conditions .

- Dehydrobromination: It can be synthesized from 4-penten-1-ol through bromination followed by dehydrobromination, showcasing its versatility in organic synthesis .

- Reactivity with Electrophiles: The terminal alkyne can react with electrophiles in nucleophilic addition reactions, further expanding its utility in synthetic chemistry.

These reactions highlight the compound's role as a valuable intermediate in organic synthesis.

The biological activity of 4-Pentyn-1-ol has been investigated, particularly concerning its role as a precursor in the synthesis of bioactive compounds. For instance, it has been used in the synthesis of (+)-Serinolamide A, which acts as a cannabinoid CB1 receptor agonist . This suggests that 4-Pentyn-1-ol may have implications in pharmacological applications, although direct biological effects of the compound itself require further exploration.

Several methods exist for synthesizing 4-Pentyn-1-ol:

- Bromination and Dehydrobromination: Starting from 4-penten-1-ol, bromination followed by dehydrobromination using alkali can yield 4-Pentyn-1-ol .

- Reaction with Dihydropyran: Another method involves reacting 3-bromodihydropyran or similar compounds under controlled conditions to form the desired alkyne alcohol .

- Ring Opening Polymerization: As an initiator for ring-opening polymerizations, it can be used to create various polymeric materials .

These methods indicate the compound's significance in both industrial and laboratory settings.

4-Pentyn-1-ol has several applications:

- Initiator for Polymerization: It is primarily used as an initiator in ring-opening polymerization processes, contributing to the production of various polymers .

- Intermediate in Organic Synthesis: Its unique structure allows it to serve as an important intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Research Tool: In academic research, it is utilized for studying reaction mechanisms involving alkynes and alcohols.

Several compounds share structural similarities with 4-Pentyn-1-ol. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Pentyn-1-ol | C5H8O | Similar structure but differing position of triple bond |

| 5-Pentyn-1-ol | C5H8O | Terminal alkyne with different functional group positioning |

| 2-Pentyne | C5H10 | Alkyne without hydroxyl group; more hydrophobic |

| Butyne | C4H6 | Shorter carbon chain; lacks hydroxyl functionality |

While these compounds share similar alkyne characteristics, 4-Pentyn-1-ol's unique terminal hydroxyl group distinguishes it from others, granting it specific reactivity and applications not found in its analogs.

XLogP3

Boiling Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant